molecular formula C15H16BrNO3S B2381573 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351610-44-0

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2381573
CAS No.: 1351610-44-0
M. Wt: 370.26
InChI Key: DGHAIFZVXNKZBF-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a phenylpropyl group attached to the benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-hydroxy-2-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (chromium trioxide, potassium permanganate), solvents (acetone, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzenesulfonamides.

    Oxidation Reactions: Carbonyl-containing benzenesulfonamides.

    Reduction Reactions: Amines.

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-hydroxypropyl)benzenesulfonamide
  • 4-bromo-2-hydroxybenzenesulfonamide
  • N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a hydroxy-phenylpropyl group, which confer distinct chemical reactivity and biological activity

Biological Activity

4-Bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14BrN1O3S
  • Molecular Weight : 345.22 g/mol

Structural Representation

ComponentDescription
Sulfonamide GroupEssential for biological activity
Bromine SubstituentModifies electronic properties
Hydroxy GroupInfluences solubility and reactivity

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on lipoxygenases (LOXs), which are pivotal in inflammatory processes.

  • Inhibition of Lipoxygenases : The compound has shown significant potency against human platelet-type 12-lipoxygenase (12-LOX), which is implicated in various physiological responses, including inflammation and cancer progression .
  • Selectivity : It demonstrates excellent selectivity over other related enzymes such as cyclooxygenases, which is crucial for minimizing side effects during therapeutic applications.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the chemical structure can significantly impact the compound's biological efficacy. For instance:

  • Bromine Substitution : The presence of the bromine atom enhances the compound's ability to interact with target enzymes by increasing hydrophobic interactions.
  • Hydroxy Group Positioning : The positioning of the hydroxy group at the 2-position of the phenylpropyl chain is critical for maintaining optimal binding affinity to LOXs .

Study 1: Inhibition of Platelet Aggregation

In a study examining the effects of various benzenesulfonamide derivatives, this compound was found to inhibit PAR-4 induced aggregation in human platelets. This suggests potential applications in managing thrombotic conditions .

Study 2: Anti-inflammatory Activity

Another investigation focused on the compound's ability to reduce levels of hydroxyeicosatetraenoic acid (HETE) in β-cells, highlighting its role in modulating inflammatory responses within diabetic contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey ActivitySelectivity
This compoundLOX inhibitionHigh
N-(4-bromophenyl)-N'-(3-methoxybenzyl)ureaModerate anti-inflammatory activityModerate
N-(3-hydroxyphenyl)-N'-(4-methylphenyl)ureaWeak LOX inhibitionLow

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-15(18,12-5-3-2-4-6-12)11-17-21(19,20)14-9-7-13(16)8-10-14/h2-10,17-18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHAIFZVXNKZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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